molecular formula C21H30N2O4S B4486735 N-{3,4-DIHYDROSPIRO[1-BENZOPYRAN-2,1'-CYCLOHEXAN]-4-YL}-1-METHANESULFONYLPIPERIDINE-4-CARBOXAMIDE

N-{3,4-DIHYDROSPIRO[1-BENZOPYRAN-2,1'-CYCLOHEXAN]-4-YL}-1-METHANESULFONYLPIPERIDINE-4-CARBOXAMIDE

Cat. No.: B4486735
M. Wt: 406.5 g/mol
InChI Key: NMGFFLHWQHZGIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{3,4-DIHYDROSPIRO[1-BENZOPYRAN-2,1’-CYCLOHEXAN]-4-YL}-1-METHANESULFONYLPIPERIDINE-4-CARBOXAMIDE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by a spirocyclic structure, which includes a benzopyran ring fused to a cyclohexane ring, and a piperidine moiety attached to a methanesulfonyl group. The presence of these functional groups and the spirocyclic framework contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3,4-DIHYDROSPIRO[1-BENZOPYRAN-2,1’-CYCLOHEXAN]-4-YL}-1-METHANESULFONYLPIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized by reacting a benzopyran derivative with a cyclohexanone derivative under acidic conditions to form the spirocyclic intermediate.

    Introduction of the Piperidine Moiety: The piperidine ring is introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with the spirocyclic intermediate.

    Attachment of the Methanesulfonyl Group: The final step involves the sulfonylation of the piperidine nitrogen using methanesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-{3,4-DIHYDROSPIRO[1-BENZOPYRAN-2,1’-CYCLOHEXAN]-4-YL}-1-METHANESULFONYLPIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the benzopyran ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, nucleophiles, solvents like dichloromethane or tetrahydrofuran.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

N-{3,4-DIHYDROSPIRO[1-BENZOPYRAN-2,1’-CYCLOHEXAN]-4-YL}-1-METHANESULFONYLPIPERIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-{3,4-DIHYDROSPIRO[1-BENZOPYRAN-2,1’-CYCLOHEXAN]-4-YL}-1-METHANESULFONYLPIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{3,4-DIHYDROSPIRO[1-BENZOPYRAN-2,1’-CYCLOHEXAN]-4-YL}-1-METHANESULFONYLPIPERIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups and spirocyclic structure, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for various applications in scientific research and industry.

Properties

IUPAC Name

1-methylsulfonyl-N-spiro[3,4-dihydrochromene-2,1'-cyclohexane]-4-ylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O4S/c1-28(25,26)23-13-9-16(10-14-23)20(24)22-18-15-21(11-5-2-6-12-21)27-19-8-4-3-7-17(18)19/h3-4,7-8,16,18H,2,5-6,9-15H2,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMGFFLHWQHZGIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NC2CC3(CCCCC3)OC4=CC=CC=C24
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{3,4-DIHYDROSPIRO[1-BENZOPYRAN-2,1'-CYCLOHEXAN]-4-YL}-1-METHANESULFONYLPIPERIDINE-4-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
N-{3,4-DIHYDROSPIRO[1-BENZOPYRAN-2,1'-CYCLOHEXAN]-4-YL}-1-METHANESULFONYLPIPERIDINE-4-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
N-{3,4-DIHYDROSPIRO[1-BENZOPYRAN-2,1'-CYCLOHEXAN]-4-YL}-1-METHANESULFONYLPIPERIDINE-4-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
N-{3,4-DIHYDROSPIRO[1-BENZOPYRAN-2,1'-CYCLOHEXAN]-4-YL}-1-METHANESULFONYLPIPERIDINE-4-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
N-{3,4-DIHYDROSPIRO[1-BENZOPYRAN-2,1'-CYCLOHEXAN]-4-YL}-1-METHANESULFONYLPIPERIDINE-4-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
N-{3,4-DIHYDROSPIRO[1-BENZOPYRAN-2,1'-CYCLOHEXAN]-4-YL}-1-METHANESULFONYLPIPERIDINE-4-CARBOXAMIDE

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